5-EAPB hydrochloride (1-(benzofuran-5-yl)-N-ethylpropan-2-amine hydrochloride) is a high-purity synthetic benzofuran derivative utilized primarily as an analytical reference standard and in vitro monoamine transporter probe . Characterized by its N-ethylated 1-methyl-2-aminoethyl side chain, the compound acts as a substrate-type releaser at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters [1]. For institutional procurement, the hydrochloride salt is the preferred form due to its crystalline stability and validated solubility profile—reaching 10 mg/mL in PBS (pH 7.2) and 25 mg/mL in DMSO—ensuring seamless integration into aqueous neuropharmacological assays and LC-MS/MS forensic calibration workflows [2].
Substituting 5-EAPB with closely related structural analogs, such as 5-MAPB (the N-methyl derivative) or 5-APB (the primary amine), fundamentally alters assay outcomes and invalidates targeted forensic panels[1]. In neurochemical research, the specific N-ethyl substitution of 5-EAPB significantly attenuates dopaminergic and noradrenergic efflux relative to 5-MAPB, shifting the pharmacological profile toward highly selective serotonin release[2]. Furthermore, in pharmacokinetic and toxicological screening, 5-EAPB serves as the obligatory parent compound for tracking N-deethylation metabolic pathways; utilizing 5-APB as a substitute prevents the quantification of parent-to-metabolite ratios critical for LC-MS/MS forensic validation .
In comparative in vitro monoamine efflux assays utilizing transfected HEK cells, 5-EAPB demonstrates a distinct pharmacological divergence from its analogs. The N-ethylation of the amine reduces the magnitude of norepinephrine and dopamine release compared to the N-methylated analog (5-MAPB) and the primary amine (5-APB), while maintaining potent serotonin (SERT) releasing properties [1]. This structural modification yields a fundamentally lower DAT/SERT release ratio, minimizing dopaminergic interference during targeted serotonergic studies [2].
| Evidence Dimension | DAT/SERT Release Ratio and Monoamine Efflux Profile |
| Target Compound Data | 5-EAPB (Maintains 5-HT release with attenuated DA/NE efflux) |
| Comparator Or Baseline | 5-MAPB / 5-APB (Higher relative DA/NE efflux) |
| Quantified Difference | Structurally driven reduction in dopaminergic/noradrenergic assay noise |
| Conditions | In vitro [3H]monoamine efflux assay in transfected HEK cells |
Procurement of 5-EAPB is essential for neuropharmacological studies requiring isolated serotonergic activation without the confounding dopaminergic stimulation inherent to 5-MAPB.
The hydrochloride salt form of 5-EAPB provides highly reproducible dissolution profiles critical for standardized in vitro dosing. Quantitative solubility testing demonstrates dissolution rates of 25 mg/mL in DMSO and DMF, and 10 mg/mL in physiologically relevant buffers such as PBS (pH 7.2) . In contrast, the uncharacterized freebase form exhibits poor aqueous solubility, leading to precipitation and inconsistent bioavailability in physiological media[1].
| Evidence Dimension | Solubility in physiological and polar organic solvents |
| Target Compound Data | 5-EAPB HCl (10 mg/mL in PBS pH 7.2; 25 mg/mL in DMSO/DMF) |
| Comparator Or Baseline | 5-EAPB Freebase (Poor aqueous solubility / uncharacterized) |
| Quantified Difference | Guaranteed 10 mg/mL aqueous buffer solubility |
| Conditions | Standardized dissolution at standard temperature and pressure |
The validated solubility of the hydrochloride salt ensures immediate compatibility with aqueous biological assays, preventing the dosing inconsistencies and solvent-induced cytotoxicity associated with freebase formulations.
In metabolic profiling and forensic toxicology, 5-EAPB is required as the primary parent standard to track in vivo N-deethylation pathways. Analytical studies confirm that 5-EAPB metabolizes into 5-APB (the primary amine) . Procuring 5-EAPB allows laboratories to establish accurate degradation kinetics and parent-to-metabolite ratios (5-EAPB:5-APB) in LC-MS/MS hair and plasma analyses, an analytical baseline that cannot be established by sourcing 5-APB alone [1].
| Evidence Dimension | Metabolic precursor-product tracking |
| Target Compound Data | 5-EAPB (Parent compound subject to N-deethylation) |
| Comparator Or Baseline | 5-APB (Downstream metabolite) |
| Quantified Difference | Enables quantification of N-deethylation kinetics |
| Conditions | LC-MS/MS pharmacokinetic and forensic screening |
Toxicology and PK laboratories must procure the exact 5-EAPB standard to accurately calibrate LC-MS/MS assays for parent-drug detection and to map the complete metabolic degradation pathway.
Due to its attenuated dopaminergic and noradrenergic efflux compared to 5-MAPB, 5-EAPB hydrochloride is the optimal choice for in vitro [3H]monoamine release assays targeting isolated SERT activity [1].
As the parent compound to the metabolite 5-APB, 5-EAPB is strictly required for developing quantitative LC-MS/MS panels that measure N-deethylation kinetics in biological matrices such as hair and plasma [2].
The validated 10 mg/mL solubility of the hydrochloride salt in PBS (pH 7.2) makes 5-EAPB ideal for preclinical in vivo studies (e.g., conditioned place preference assays), eliminating the need for harsh organic solvents that could confound behavioral data .